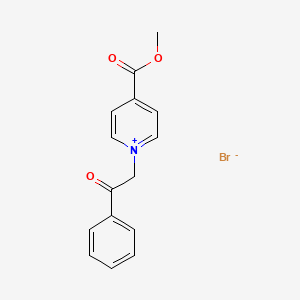![molecular formula C13H13N3OS B14149828 N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide CAS No. 899392-36-0](/img/structure/B14149828.png)
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide is a chemical compound with the molecular formula C₁₃H₁₃N₃OS. It is known for its unique structure, which includes a quinoline ring substituted with a methyl group and a carbamothioyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide typically involves the reaction of 2-methylquinoline-8-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield the carbamothioyl derivative. Finally, the compound is acetylated using acetic anhydride to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
作用機序
The mechanism of action of N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The compound’s quinoline ring allows it to intercalate with DNA, potentially disrupting replication and transcription processes .
類似化合物との比較
Similar Compounds
- N-(2-methylquinolin-8-yl)benzamide
- 2-(2-methylquinolin-8-yl)oxyacetohydrazide
- (E)-1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-chloro-8-methylquinolon-3-yl)prop-2-en-1-one
Uniqueness
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide stands out due to its unique combination of a quinoline ring with a carbamothioyl group. This structure imparts specific chemical reactivity and biological activity that is not observed in other similar compounds.
特性
CAS番号 |
899392-36-0 |
|---|---|
分子式 |
C13H13N3OS |
分子量 |
259.33 g/mol |
IUPAC名 |
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide |
InChI |
InChI=1S/C13H13N3OS/c1-8-6-7-10-4-3-5-11(12(10)14-8)16-13(18)15-9(2)17/h3-7H,1-2H3,(H2,15,16,17,18) |
InChIキー |
CUHNIQAYZLOBSD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2NC(=S)NC(=O)C)C=C1 |
溶解性 |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



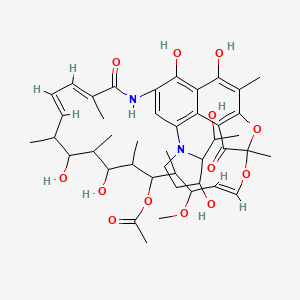
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)
![Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate](/img/structure/B14149775.png)

![3-[azido(phenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14149779.png)
![N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine](/img/structure/B14149783.png)
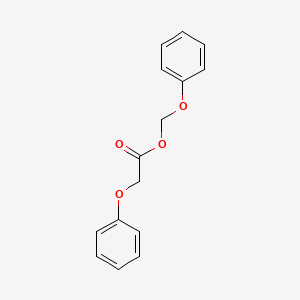
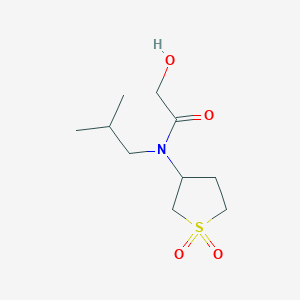
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
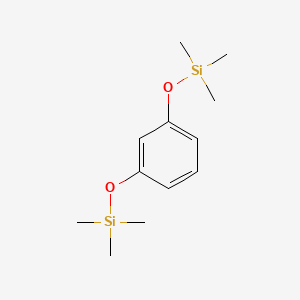
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)

